molecular formula C6H9NO4 B14610411 Methyl 3-methyl-2-nitrobut-3-enoate CAS No. 60049-37-8

Methyl 3-methyl-2-nitrobut-3-enoate

Cat. No.: B14610411
CAS No.: 60049-37-8
M. Wt: 159.14 g/mol
InChI Key: BCMKIBZGZTXTPU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-nitrobut-3-enoate (hypothetical structure: C₆H₉NO₄) is an α,β-unsaturated nitro ester characterized by a conjugated nitro group (NO₂) and a methyl-substituted alkene. Nitro esters are typically utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or explosives due to the electron-withdrawing nature of the nitro group, which enhances electrophilic reactivity .

Properties

CAS No.

60049-37-8

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 3-methyl-2-nitrobut-3-enoate

InChI

InChI=1S/C6H9NO4/c1-4(2)5(7(9)10)6(8)11-3/h5H,1H2,2-3H3

InChI Key

BCMKIBZGZTXTPU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-nitrobut-3-enoate typically involves the nitration of an appropriate precursor. One common method is the nitration of methyl 3-methylbut-3-enoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-nitrobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroalkanes or nitroalkenes.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group (-OCH3) is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroalkanes or nitroalkenes.

    Reduction: Formation of amines.

    Substitution: Formation of various esters or ethers, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-nitrobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-nitrobut-3-enoate involves its reactivity with various chemical species. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester group can also participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound* C₆H₉NO₄ 159.14 Nitro, ester, alkene Conjugated nitro-alkene system
Methyl 3-aminobut-2-enoate C₅H₉NO₂ 115.13 Amino, ester, alkene Intramolecular N–H∙∙∙O hydrogen bonds
Methyl 2-cyano-3-methylbut-2-enoate C₇H₉NO₂ 139.15 Cyano, ester, alkene Electron-deficient cyano group
3-Methylbut-3-enyl (E)-2-methylbut-2-enoate C₁₀H₁₆O₂ 168.23 Ester, alkene Branched alkene chain

Reactivity and Stability

  • Nitro Group Impact: The nitro group in this compound is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. This contrasts with Methyl 3-aminobut-2-enoate, where the amino group (electron-donating) stabilizes the alkene via resonance, reducing electrophilic reactivity .
  • Cyano Group: Methyl 2-cyano-3-methylbut-2-enoate exhibits moderate electrophilicity due to the cyano group’s electron-withdrawing nature, though less pronounced than nitro derivatives .

Spectroscopic and Crystallographic Data

  • Methyl 3-aminobut-2-enoate: Exhibits planar molecular geometry with intramolecular N–H∙∙∙O hydrogen bonds, confirmed via X-ray crystallography .
  • 3-Methylbut-3-enyl Esters : Characterized by GC-MS and NMR for resin analysis, emphasizing their role in natural product chemistry .

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